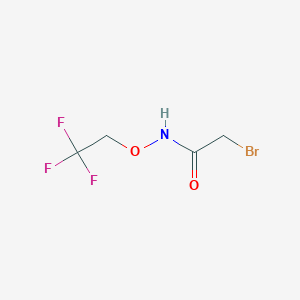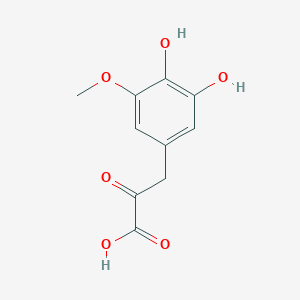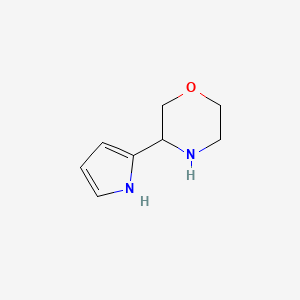
2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a bromine atom, a trifluoroethoxy group, and an acetamide moiety, which collectively contribute to its distinct properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide typically involves the reaction of 2,2,2-trifluoroethanol with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:
[ \text{CF}_3\text{CH}_2\text{OH} + \text{BrCH}_2\text{COBr} \rightarrow \text{CF}_3\text{CH}_2\text{OCH}_2\text{CONHBr} ]
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted acetamides with various functional groups.
Oxidation: Products include oxidized derivatives such as carboxylic acids or ketones.
Reduction: Products include reduced derivatives such as alcohols or amines.
Applications De Recherche Scientifique
2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The acetamide moiety can form hydrogen bonds with biological macromolecules, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoacetamide: Similar structure but lacks the trifluoroethoxy group.
N-(2,2,2-Trifluoroethoxy)acetamide: Similar structure but lacks the bromine atom.
2-Bromo-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with a trifluoroethyl group instead of a trifluoroethoxy group.
Uniqueness
2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide is unique due to the presence of both the bromine atom and the trifluoroethoxy group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C4H5BrF3NO2 |
|---|---|
Poids moléculaire |
235.99 g/mol |
Nom IUPAC |
2-bromo-N-(2,2,2-trifluoroethoxy)acetamide |
InChI |
InChI=1S/C4H5BrF3NO2/c5-1-3(10)9-11-2-4(6,7)8/h1-2H2,(H,9,10) |
Clé InChI |
GKMPAMACLNOVMB-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)NOCC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)
![1-aminospiro[2.5]octane-1-carboxylic Acid](/img/structure/B13488582.png)
![2-Azaspiro[4.5]decan-6-one](/img/structure/B13488588.png)




![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13488621.png)





